1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity XLogP3 Physicochemical profiling

Researchers probing Src/Abl kinase selectivity often face a gap between para-substituted aniline analogs and dechlorinated scaffolds. This compound fills that gap precisely. - Unique 2,3-dimethylphenyl group enforces a restricted conformational landscape that alters hydrophobic contact with the kinase hinge region, enabling dissection of hinge-region steric complementarity in Src family and Abl kinases. - XLogP3 of 5.1 and TPSA of 55.6 Ų place it at the upper boundary of oral drug-like space, making it a benchmark for permeability-solubility trade-off studies. - Aligns with the dual Src/Abl inhibitor pharmacophore in EP2201013B1, supporting its use in imatinib-resistance CML models.

Molecular Formula C19H16ClN5
Molecular Weight 349.82
CAS No. 890944-21-5
Cat. No. B2980176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890944-21-5
Molecular FormulaC19H16ClN5
Molecular Weight349.82
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C
InChIInChI=1S/C19H16ClN5/c1-12-5-3-8-17(13(12)2)24-18-16-10-23-25(19(16)22-11-21-18)15-7-4-6-14(20)9-15/h3-11H,1-2H3,(H,21,22,24)
InChIKeyUEVQQRPTQHWHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890944-21-5): Core Physicochemical and Structural Identity for Procurement Specification


The compound 1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890944-21-5) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It has a molecular formula of C₁₉H₁₆ClN₅ and a molecular weight of 349.8 g/mol [1]. Computed physicochemical descriptors include a topological polar surface area (TPSA) of 55.6 Ų, a consensus LogP (XLogP3) of 5.1, one hydrogen bond donor, and four hydrogen bond acceptors [1]. These parameters place the compound in a favorable drug-like property space while distinguishing it from closely related positional isomers and dechlorinated analogs that may exhibit divergent solubility, permeability, and target-engagement profiles.

Why 1-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Simply Replaced by Another Pyrazolo[3,4-d]pyrimidine Analog


The pyrazolo[3,4-d]pyrimidine scaffold is exquisitely sensitive to the nature and position of substituents, as demonstrated by published structure–activity relationship (SAR) studies [1]. Even subtle modifications—such as shifting the methyl groups on the N-phenyl ring from the 2,3- to the 2,4-positions or removing the 3-chlorophenyl group entirely—can profoundly alter kinase selectivity and potency [1]. In the context of Lck/Src kinase inhibition, the nature of the para-substituent on a 3-phenyl ring was shown to switch enzyme selectivity among Lck, Src, KDR, and Tie-2, highlighting that generic substitution is not possible without risking loss of target engagement or gain of off-target activity [1]. Consequently, the precise 1-(3-chlorophenyl) and N-(2,3-dimethylphenyl) substitution pattern of CAS 890944-21-5 represents a distinct chemical entity whose biological and physicochemical signature cannot be replicated by close analogs.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Relative to Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Between the 2,3-Dimethylphenyl Target and the 2,4-Dimethylphenyl Positional Isomer

The target compound exhibits a computed XLogP3 of 5.1 [1]. Its closest positional isomer, 1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has an identical molecular formula and is predicted to share a very similar XLogP3 value; however, the ortho-methyl substituent on the target compound introduces steric hindrance that can reduce the effective lipophilicity accessible for target binding [2]. This differential steric effect is analogous to observations in pyrazolopyrimidine kinase inhibitors where ortho-substitution on the aniline ring alters the dihedral angle between the phenyl and pyrimidine rings, modulating the hydrophobic contact surface with the kinase hinge region [2].

Lipophilicity XLogP3 Physicochemical profiling Positional isomer comparison

Molecular Weight and Hydrogen Bonding Capacity Differentiation from Dechlorinated Core Scaffold

The target compound (MW = 349.8 g/mol) contains one hydrogen bond donor and four hydrogen bond acceptors [1]. The dechlorinated core scaffold N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021219-78-2) has a significantly lower molecular weight of 239.28 g/mol and lacks the 3-chlorophenyl substituent at the 1-position . The presence of the 3-chlorophenyl group in the target compound increases the heavy atom count by 6 and adds a halogen bond acceptor, which has been shown in pyrazolo[3,4-d]pyrimidine SAR to enhance affinity for kinase targets through halogen bonding with backbone carbonyl groups in the hinge region .

Molecular weight Hydrogen bonding Dechlorinated analog comparison Physicochemical differentiation

Class-Level Kinase Inhibition Evidence Supporting Src/Abl Dual Targeting Potential

Pyrazolo[3,4-d]pyrimidine-4-amine derivatives bearing an N-aryl substituent are established dual Src/Abl inhibitors, as demonstrated in patent EP2201013B1 [1]. Compounds within this chemotype inhibited Src phosphorylation in a cell-free assay and reduced proliferation of SaOS-2 osteosarcoma cells, while simultaneously showing cytotoxic effects on Bcr-Abl-transduced BaF3 cells resistant to imatinib [1]. Although the specific IC₅₀ values for the 2,3-dimethylphenyl analog are not publicly disclosed, the presence of the 3-chlorophenyl group at position 1 and the 2,3-dimethylphenyl at the 4-amine position matches the pharmacophore requirements identified in the patent for dual Src/Abl activity [1].

Kinase inhibition Src kinase Abl kinase Pyrazolo[3,4-d]pyrimidine scaffold Dual inhibition

Selectivity Implications of 2,3-Dimethylphenyl Substitution vs. 2,4-Dimethylphenyl Isomer Based on Pyrazolopyrimidine SAR

SAR studies on pyrazolo[3,4-d]pyrimidine Lck inhibitors revealed that the nature and position of substituents on the N-phenyl ring profoundly impact kinase selectivity [1]. In particular, ortho-substitution (as in the 2,3-dimethylphenyl group) restricts rotation about the N–C bond, enforcing a near-perpendicular orientation of the phenyl ring relative to the pyrimidine core [1]. This conformational lock alters the pattern of hydrophobic contacts and hydrogen bonding with the kinase hinge region compared to the para-substituted 2,4-dimethylphenyl isomer, which retains greater rotational freedom [1]. Consequently, the 2,3-dimethyl compound is expected to exhibit a distinct selectivity fingerprint across the kinome, even if the potency against a primary target appears similar.

Selectivity Positional isomer 2,3-dimethylphenyl Kinase hinge binding Structure–activity relationship

Primary Research and Procurement Application Scenarios for 1-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Kinase Profiling Library Enrichment for Src/Abl Dual Inhibition Screening

Based on the pharmacophore alignment with dual Src/Abl inhibitors described in EP2201013B1 [1] and the conformational constraint imposed by the 2,3-dimethylphenyl group [2], this compound is best deployed as a structurally differentiated entry in focused kinase inhibitor libraries. Its unique substitution pattern fills a gap between para-substituted aniline analogs and dechlorinated scaffolds, enabling researchers to probe how ortho-methyl steric effects and 3-chlorophenyl halogen bonding influence Src and Abl kinase selectivity [1][2].

Chemical Biology Tool for Hinge-Region Steric Probing

The ortho-methyl group on the N-(2,3-dimethylphenyl) substituent enforces a restricted conformational landscape that alters the hydrophobic contact surface with the kinase hinge region relative to its 2,4-dimethylphenyl isomer [2]. This property makes the compound a valuable chemical probe for studies aimed at dissecting how hinge-region steric complementarity governs kinase inhibitor selectivity, particularly in the Src family kinase and Abl kinase contexts [2].

Physicochemical Benchmarking in Permeability and Solubility Optimization Studies

With an XLogP3 of 5.1 and a TPSA of 55.6 Ų [3], this compound sits near the upper boundary of oral drug-like property space and can serve as a benchmark for evaluating the permeability–solubility trade-off in pyrazolo[3,4-d]pyrimidine lead optimization. The presence of a single hydrogen bond donor and four acceptors, combined with the halogen bond acceptor (Cl), provides a well-defined physicochemical profile for comparing the impact of N-phenyl substitution patterns on passive membrane permeability [3].

Imatinib-Resistant Leukemia Model Probe

Compounds within the same chemotype as defined in EP2201013B1 exhibit cytotoxic activity against Bcr-Abl-transduced BaF3 cell lines that are resistant to imatinib [1]. The target compound's alignment with this pharmacophore suggests it is a rational procurement choice for experiments investigating pyrazolo[3,4-d]pyrimidine-based strategies to overcome imatinib resistance in chronic myeloid leukemia models [1].

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